molecular formula C17H15ClN2O2S2 B3491713 N-(3-carbamoyl-5-propylthiophen-2-yl)-3-chloro-1-benzothiophene-2-carboxamide CAS No. 717873-10-4

N-(3-carbamoyl-5-propylthiophen-2-yl)-3-chloro-1-benzothiophene-2-carboxamide

Cat. No.: B3491713
CAS No.: 717873-10-4
M. Wt: 378.9 g/mol
InChI Key: CVJPJBHWLRBYRB-UHFFFAOYSA-N
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Description

N-(3-carbamoyl-5-propylthiophen-2-yl)-3-chloro-1-benzothiophene-2-carboxamide is a complex organic compound that belongs to the class of benzothiophenes This compound is characterized by the presence of a thiophene ring substituted with a carbamoyl and propyl group, and a benzothiophene ring substituted with a chloro and carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-carbamoyl-5-propylthiophen-2-yl)-3-chloro-1-benzothiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of a suitable diene with sulfur.

    Substitution Reactions: The thiophene ring is then subjected to substitution reactions to introduce the carbamoyl and propyl groups.

    Formation of the Benzothiophene Ring: The benzothiophene ring is synthesized separately through a series of cyclization and substitution reactions.

    Coupling Reaction: The thiophene and benzothiophene rings are then coupled together using a suitable coupling reagent, such as a palladium catalyst, to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-carbamoyl-5-propylthiophen-2-yl)-3-chloro-1-benzothiophene-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group in the benzothiophene ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding alcohols or amines.

    Substitution: Formation of substituted benzothiophenes with various functional groups.

Scientific Research Applications

N-(3-carbamoyl-5-propylthiophen-2-yl)-3-chloro-1-benzothiophene-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate or active ingredient.

    Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-(3-carbamoyl-5-propylthiophen-2-yl)-3-chloro-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-carbamoyl-5-propylthiophen-2-yl)pyridine-3-carboxamide
  • N-(3-carbamoyl-5-propylthiophen-2-yl)oxolane-2-carboxamide
  • N-(3-carbamoyl-5-propylthiophen-2-yl)-2-phenylquinoline-4-carboxamide

Uniqueness

N-(3-carbamoyl-5-propylthiophen-2-yl)-3-chloro-1-benzothiophene-2-carboxamide is unique due to the presence of both a thiophene and benzothiophene ring in its structure, along with specific substituents that confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-(3-carbamoyl-5-propylthiophen-2-yl)-3-chloro-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O2S2/c1-2-5-9-8-11(15(19)21)17(23-9)20-16(22)14-13(18)10-6-3-4-7-12(10)24-14/h3-4,6-8H,2,5H2,1H3,(H2,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVJPJBHWLRBYRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=C(S1)NC(=O)C2=C(C3=CC=CC=C3S2)Cl)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801134624
Record name N-[3-(Aminocarbonyl)-5-propyl-2-thienyl]-3-chlorobenzo[b]thiophene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801134624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

717873-10-4
Record name N-[3-(Aminocarbonyl)-5-propyl-2-thienyl]-3-chlorobenzo[b]thiophene-2-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=717873-10-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[3-(Aminocarbonyl)-5-propyl-2-thienyl]-3-chlorobenzo[b]thiophene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801134624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-carbamoyl-5-propylthiophen-2-yl)-3-chloro-1-benzothiophene-2-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(3-carbamoyl-5-propylthiophen-2-yl)-3-chloro-1-benzothiophene-2-carboxamide
Reactant of Route 3
N-(3-carbamoyl-5-propylthiophen-2-yl)-3-chloro-1-benzothiophene-2-carboxamide
Reactant of Route 4
N-(3-carbamoyl-5-propylthiophen-2-yl)-3-chloro-1-benzothiophene-2-carboxamide
Reactant of Route 5
N-(3-carbamoyl-5-propylthiophen-2-yl)-3-chloro-1-benzothiophene-2-carboxamide
Reactant of Route 6
N-(3-carbamoyl-5-propylthiophen-2-yl)-3-chloro-1-benzothiophene-2-carboxamide

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